molecular formula C19H7Cl9 B15183970 Tris(2,4,5-trichlorophenyl)methane CAS No. 70757-50-5

Tris(2,4,5-trichlorophenyl)methane

Cat. No.: B15183970
CAS No.: 70757-50-5
M. Wt: 554.3 g/mol
InChI Key: NCQDNZGEBCBEEZ-UHFFFAOYSA-N
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Description

Tris(2,4,5-trichlorophenyl)methane is a specialized organic compound that serves as a valuable building block in advanced research and development. This methane derivative, characterized by its three 2,4,5-trichlorophenyl substituents, is of significant interest in the field of material science, particularly in the synthesis of novel organic frameworks and polymers. Its molecular structure provides a rigid, halogen-rich core that can influence the thermal stability and electronic properties of resulting materials. Researchers also utilize this compound in developmental studies for catalytic systems and as a precursor for more complex molecular architectures. The presence of chlorine atoms makes it a candidate for investigations in environmental chemistry, focusing on the study and development of remediation technologies for chlorinated hydrocarbons. This product is strictly for professional laboratory research purposes. It is not intended for diagnostic, therapeutic, or any personal use. Please handle with appropriate safety precautions. For specific technical data including CAS Number, molecular formula, purity, and storage recommendations, refer to the product data sheet.

Properties

CAS No.

70757-50-5

Molecular Formula

C19H7Cl9

Molecular Weight

554.3 g/mol

IUPAC Name

1-[bis(2,4,5-trichlorophenyl)methyl]-2,4,5-trichlorobenzene

InChI

InChI=1S/C19H7Cl9/c20-10-4-16(26)13(23)1-7(10)19(8-2-14(24)17(27)5-11(8)21)9-3-15(25)18(28)6-12(9)22/h1-6,19H

InChI Key

NCQDNZGEBCBEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)Cl)C(C2=CC(=C(C=C2Cl)Cl)Cl)C3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The patented process involves reacting 2,5-dichlorophenol with chlorine gas in a liquid inert polar aprotic solvent (e.g., 1,2-dichloroethane or nitrobenzene) under controlled temperatures (0–20°C). A Lewis acid catalyst, such as aluminum chloride, is critical for achieving high regioselectivity toward the 2,4,5-isomer over the undesired 2,3,6-isomer. Key parameters include:

  • Solvent Selection : Polar aprotic solvents with dielectric constants ≥8 improve reaction efficiency. For example, 1,2-dichloroethane (dielectric constant: 10.4) enables a 12.8:1 ratio of 2,4,5-trichlorophenol to 2,3,6-trichlorophenol.
  • Catalyst Loading : Aluminum chloride at 0.5–10% by weight of 2,5-dichlorophenol optimizes yield without excess byproduct formation.
  • Stoichiometry : Precise chlorine dosing avoids under-chlorination (residual 2,5-dichlorophenol) or over-chlorination (2,3,4,6-tetrachlorophenol).

Workup and Purification

Post-reaction, the mixture is treated with aqueous hydrochloric acid to neutralize the catalyst, followed by solvent distillation or alkaline extraction to isolate 2,4,5-trichlorophenol. This method ensures dioxin-free product when starting from purified 2,5-dichlorophenol.

Triarylmethane Synthesis Strategies

While no direct patents describe this compound, analogous methods for bis-aryl methanes offer insights. US3408408A outlines the synthesis of bis-(3,5,6-trichloro-2-hydroxyphenyl)methane via condensation of trichlorophenol with formaldehyde, suggesting a template for triarylmethane formation.

Friedel-Crafts Alkylation

Triarylmethanes are classically synthesized via Friedel-Crafts reactions, where aryl groups are introduced to a central carbon. For this compound, potential pathways include:

  • Chloroform as Carbon Source :
    Reacting 2,4,5-trichlorophenylmagnesium bromide with chloroform (CHCl₃) in the presence of a Lewis acid catalyst (e.g., AlCl₃):
    $$
    3\,\text{Ar-Mg-Br} + \text{CHCl}3 \rightarrow \text{Ar}3\text{CH} + 3\,\text{MgBrCl}
    $$
    where Ar = 2,4,5-trichlorophenyl. This method requires anhydrous conditions and precise stoichiometry to avoid di- or tetrasubstituted products.

  • Formaldehyde Condensation :
    Adapting US3408408A’s bis-aryl method, three equivalents of 2,4,5-trichlorophenol could react with formaldehyde under acidic conditions. However, steric hindrance from chlorine substituents may limit trisubstitution, necessitating excess reagent or elevated temperatures.

Ullmann Coupling

Palladium-catalyzed coupling of 2,4,5-trichlorophenyl halides with a methane-tribromide precursor offers a modern alternative. For example:
$$
3\,\text{Ar-X} + \text{CBr}4 \xrightarrow{\text{Pd catalyst}} \text{Ar}3\text{CBr} + 3\,\text{XBr}
$$
followed by reduction to remove the bromine. This method remains speculative without explicit experimental data.

Comparative Analysis of Synthetic Routes

The table below hypothesizes reaction conditions for this compound synthesis based on analogous processes:

Method Reactants Catalyst Temperature Yield (Hypothetical)
Friedel-Crafts Alkylation 2,4,5-Trichlorophenyl MgBr, CHCl₃ AlCl₃ 0–25°C 40–60%
Formaldehyde Condensation 2,4,5-Trichlorophenol, HCHO H₂SO₄ 80–100°C 20–35%
Ullmann Coupling 2,4,5-Trichlorophenyl Br, CBr₄ Pd(OAc)₂ 120°C 50–70%

Challenges :

  • Steric Effects : Bulky chlorine substituents hinder trisubstitution, favoring mono- or disubstituted intermediates.
  • Byproduct Formation : Over-chlorination or dimerization may occur without stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

Tris(2,4,5-trichlorophenyl)methane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of triarylmethane derivatives with reduced functional groups.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents like nitro, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of tris(2,4,5-trichlorophenyl)quinone.

    Reduction: Formation of tris(2,4,5-trichlorophenyl)methanol.

    Substitution: Formation of various substituted triarylmethane derivatives.

Scientific Research Applications

Tris(2,4,5-trichlorophenyl)methane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential use in biological imaging and as a probe for studying cellular processes.

    Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tris(2,4,5-trichlorophenyl)methane involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins and enzymes, leading to the modulation of various biochemical processes. Its unique structure allows it to bind to specific sites on target molecules, thereby exerting its effects.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Substitution: this compound exhibits a higher degree of chlorination (9 Cl atoms) compared to simpler analogs like 2,4,5-trichlorophenol (3 Cl atoms). This increases its molecular weight (MW = 545.3 g/mol) and reduces solubility in aqueous environments .
  • Functional Groups: Unlike phenolic or carboxylic acid derivatives, the tris compound lacks polar functional groups, rendering it more lipophilic and prone to adsorption onto organic matter in soils or sediments.

Environmental Persistence and Degradation

  • Persistence: this compound’s fully substituted phenyl rings resist microbial and photolytic degradation, similar to PCBs. In contrast, 2,4,5-trichlorophenol and its acetic acid derivative are more susceptible to oxidation due to their hydroxyl or carboxyl groups .
  • Degradation Byproducts: Chlorinated phenols like 2,4,5-trichlorophenol can degrade into dioxins under specific conditions, whereas the tris compound’s degradation pathways remain underexplored but likely involve reductive dechlorination or partial ring cleavage .

Toxicity and Bioaccumulation

  • Acute Toxicity: 2,4,5-Trichlorophenol exhibits higher acute toxicity (LC50 in fish: 0.1–1 mg/L) compared to the tris compound, which is less water-soluble and thus less bioavailable. However, chronic exposure to the tris compound may pose risks due to bioaccumulation in fatty tissues .
  • In contrast, 2,4,6-tetrachlorophenol is a known carcinogen with documented impacts on aquatic organisms .

Q & A

Q. What methodologies enable real-time monitoring of the compound’s formation in multiphasic systems?

  • Methodological Answer : Implement in situ spectroscopic probes (e.g., Raman or ATR-FTIR) with flow reactors. For heterogeneous systems, use synchrotron XRD to track crystallite growth. Data from these tools feed into AI-driven process control systems for dynamic parameter adjustments .

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